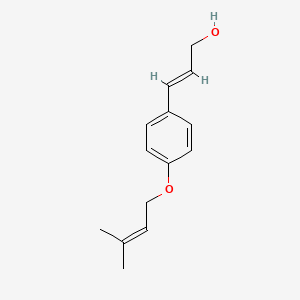![molecular formula C12H20O4 B599705 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 169822-66-6](/img/structure/B599705.png)
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane consists of a spirocyclic system with two rings of five and six atoms, respectively . The compound has a molecular weight of 184.275 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane include a molecular weight of 184.2753 . The compound has an enthalpy of vaporization of 59.0 ± 0.6 kJ/mol at temperatures between 283 and 323 K .Aplicaciones Científicas De Investigación
Crystal Structure and Thermodynamic Properties : A study by Zeng, Wang, and Zhang (2021) investigated a derivative of 1,5-dioxaspiro[5.5] which included benzimidazole moiety. The research focused on its crystal structure, thermodynamic properties, and quantum chemical computations. This study is significant for understanding the molecular structure and properties of similar compounds (Zeng, Wang, & Zhang, 2021).
Synthesis of Novel Compounds : Singh and Singh (2017) reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 1,5-dioxaspiro[5.5] derivative. The study highlights the compound's role in facilitating chemical reactions in a biodegradable and non-toxic solvent (Singh & Singh, 2017).
Stereochemistry and Elimination Reactions : Lawson et al. (1993) explored the stereochemistry and elimination reactions of α-bromo derivatives of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. This research provides insights into the potential synthesis pathways for spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Catalyst-Free Synthesis of Spiro Heterocycles : Aggarwal, Vij, and Khurana (2014) demonstrated an efficient catalyst-free synthesis of nitrogen-containing diazaspiro compounds, showcasing the versatility of 1,5-dioxaspiro[5.5] derivatives in organic synthesis (Aggarwal, Vij, & Khurana, 2014).
Preparation of Spiroacetals in Rove Beetles : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized spiroacetals, including a 1,7-dioxaspiro[5.5] derivative, to study their occurrence in rove beetles. This research contributes to understanding the role of such compounds in insect communication (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Propiedades
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHVUGBGCVKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(=O)O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

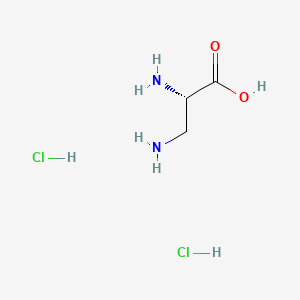
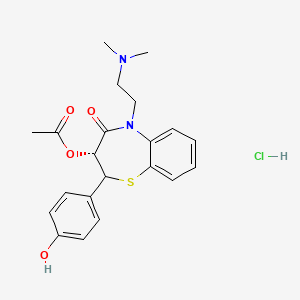


![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
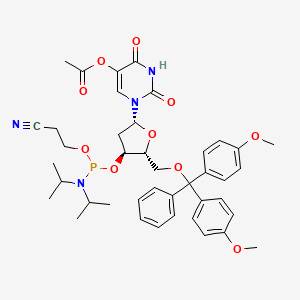
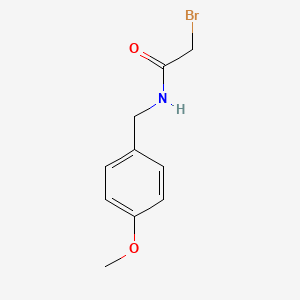
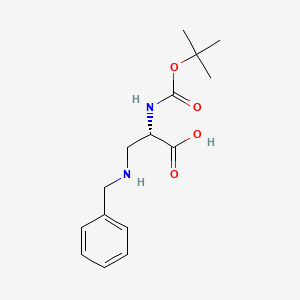
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)

